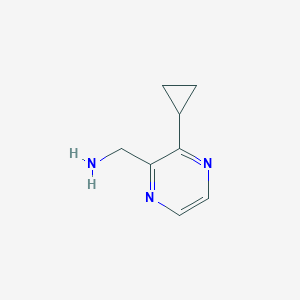
(3-Cyclopropylpyrazin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropylpyrazin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyrazine, featuring a cyclopropyl group attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylpyrazin-2-yl)methanamine typically involves the reduction of 3-cyclopropylpyrazine-2-carbonitrile. One common method includes the use of Raney Nickel as a catalyst in the presence of acetic acid and hydrogen. The reaction is carried out at room temperature, followed by the addition of hydrogen chloride in diethyl ether to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopropylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas and Raney Nickel catalyst in acetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can yield different amine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.
Applications De Recherche Scientifique
(3-Cyclopropylpyrazin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Cyclopropylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: A similar compound with a chlorine atom instead of a cyclopropyl group.
(3-Methylpyrazin-2-yl)methanamine: Features a methyl group instead of a cyclopropyl group.
(3-Ethylpyrazin-2-yl)methanamine: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness
(3-Cyclopropylpyrazin-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(3-cyclopropylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C8H11N3/c9-5-7-8(6-1-2-6)11-4-3-10-7/h3-4,6H,1-2,5,9H2 |
Clé InChI |
WJSPGHNCYVFCCO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=CN=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


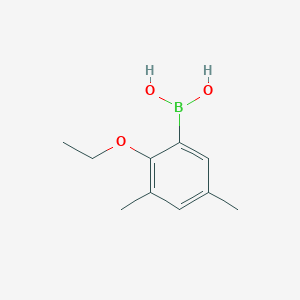
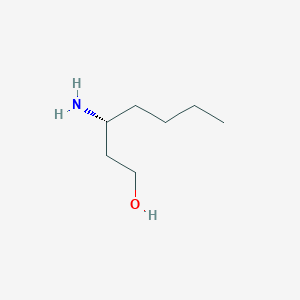
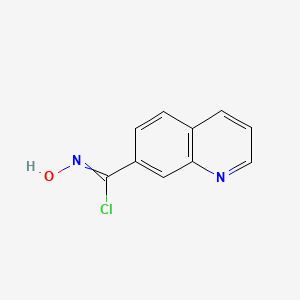
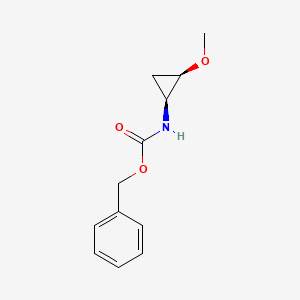
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)
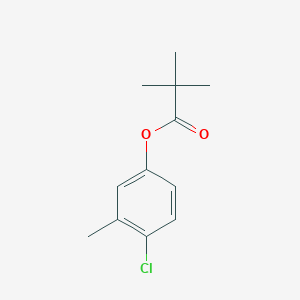
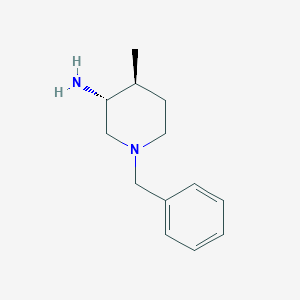
![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)
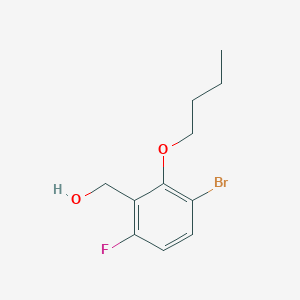
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
